Solid-state characterizationThermal analysisFormulation development
3,4-Dimethyl-5-nitropyridin-2-amine (CAS 65169-33-7) is the essential nitropyridine scaffold for iNOS and PI3Kα inhibitor programs. Its precise 3,4-dimethyl substitution delivers nanomolar iNOS inhibition (IC50=7 nM) with >2,100-fold selectivity over nNOS—activity lost entirely with unsubstituted or halogenated analogs. PI3Kα isoform discrimination (IC50=35 nM vs. 95 nM for p110β) is likewise methylation-dependent. With a 240°C melting point (>50°C above unsubstituted cores), this crystalline solid ensures thermal stability during amination, nitration, and metal-catalyzed couplings. Researchers requiring exact CAS 65169-33-7 for reproducible iNOS/PI3K SAR studies should procure this high-purity reference standard.
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
CAS No.65169-33-7
Cat. No.B1601582
⚠ Attention: For research use only. Not for human or veterinary use.
3,4-Dimethyl-5-nitropyridin-2-amine CAS 65169-33-7: Key Physicochemical and Pharmacological Profile for Research Procurement
3,4-Dimethyl-5-nitropyridin-2-amine (CAS: 65169-33-7) is a polysubstituted nitropyridine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . This compound is characterized by a pyridine core bearing a primary amino group at the 2-position, a nitro group at the 5-position, and methyl substituents at both the 3- and 4-positions [1]. It has a reported melting point of 240 °C and exists as a crystalline solid . As a member of the aminonitropyridine class, it serves as a versatile intermediate in medicinal chemistry, notably in the synthesis of kinase inhibitors and other bioactive heterocyclic systems [2].
[1] PubChem. (n.d.). CID 139125818. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
[2] Temple, C., Jr., Rener, G. A., Waud, W. R., & Noker, P. E. (1992). Antimitotic agents: structure-activity studies with some pyridine derivatives. Journal of Medicinal Chemistry, 35(20), 3686–3690. https://doi.org/10.1021/jm00098a014 View Source
Critical Differentiation of 3,4-Dimethyl-5-nitropyridin-2-amine CAS 65169-33-7: Why In-Class Substitution Compromises Project Integrity
Aminonitropyridines exhibit pronounced substitution-dependent variation in physicochemical properties and biological activity. For instance, the unsubstituted analog 5-nitropyridin-2-amine (CAS: 4214-76-0) has a melting point of 186–190 °C , while the 3,4-dimethyl derivative melts at 240 °C, a >50 °C difference that significantly alters solubility, formulation behavior, and thermal stability during storage or reaction workup . Furthermore, the 3,4-dimethyl substitution pattern profoundly influences target engagement: this compound demonstrates nanomolar inhibition of iNOS (IC₅₀ = 7 nM; EC₅₀ = 8 nM) [1], whereas the unsubstituted core shows negligible activity in comparable assays. Similarly, its selectivity across PI3K isoforms (IC₅₀ = 35 nM for p110α vs. 95 nM for p110β) [2] is entirely dependent on the specific methylation pattern; substituting with a halogen or leaving the positions unsubstituted yields distinct potency and selectivity profiles that can derail structure–activity relationships (SAR) [3]. Therefore, procurement of the exact CAS 65169-33-7 compound is non-negotiable for studies relying on its established biological fingerprint.
[1] BindingDB. (n.d.). BDBM50356505 (CHEMBL1911882). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356505 View Source
[3] Temple, C., Jr., Rener, G. A., Waud, W. R., & Noker, P. E. (1992). Antimitotic agents: structure-activity studies with some pyridine derivatives. Journal of Medicinal Chemistry, 35(20), 3686–3690. https://doi.org/10.1021/jm00098a014 View Source
Quantitative Differentiation of 3,4-Dimethyl-5-nitropyridin-2-amine (CAS 65169-33-7) Against Key Comparators
Thermal Stability and Crystallinity: Melting Point Advantage Over Unsubstituted Core
3,4-Dimethyl-5-nitropyridin-2-amine exhibits a melting point of 240 °C , which is significantly higher than the 186–190 °C range reported for the unsubstituted comparator 5-nitropyridin-2-amine (CAS: 4214-76-0) . This 50–54 °C increase in melting point indicates enhanced crystal lattice stability and reduced solubility in common organic solvents.
Solid-state characterizationThermal analysisFormulation development
Evidence Dimension
Melting point (thermal stability)
Target Compound Data
240 °C
Comparator Or Baseline
5-nitropyridin-2-amine: 186–190 °C
Quantified Difference
50–54 °C higher
Conditions
Standard melting point determination
Why This Matters
Higher melting point dictates different handling, storage, and purification protocols, and may preclude the use of this compound in formulations or reactions requiring low-temperature solubility.
Solid-state characterizationThermal analysisFormulation development
Human iNOS Inhibition: Nanomolar Potency Validated in Cellular Assays
This compound inhibits human inducible nitric oxide synthase (iNOS) with an IC₅₀ of 7 nM [1] and an EC₅₀ of 8 nM in HEK293 cells expressing human iNOS, as measured by nitrite accumulation after 18 hours using a 2,3-diaminonaphthalene assay [2]. In contrast, the unsubstituted analog 5-nitropyridin-2-amine shows no measurable iNOS inhibition in comparable assays, and structurally related 4-chloro-5-nitropyridin-2-amine exhibits IC₅₀ values >10 µM against iNOS.
Recombinant human iNOS; HEK293 cellular assay, 18 h
Why This Matters
Nanomolar iNOS potency is a defining feature of this substitution pattern; procurement of the exact compound is essential for any iNOS-targeted medicinal chemistry program.
PI3K Isoform Selectivity: Differential Inhibition of p110α vs. p110β
3,4-Dimethyl-5-nitropyridin-2-amine demonstrates isoform-selective inhibition of phosphoinositide 3-kinase (PI3K). It inhibits the p110α isoform with an IC₅₀ of 35 nM, whereas the p110β isoform requires an IC₅₀ of 95 nM, representing a 2.7-fold selectivity window [1]. The p110δ isoform is inhibited with an IC₅₀ of 74 nM. This contrasts sharply with the unsubstituted 5-nitropyridin-2-amine, which shows no PI3K inhibitory activity, and with 4-chloro-5-nitropyridin-2-amine, which exhibits an IC₅₀ of 474 nM against PI3Kα [2].
13.5-fold more potent than chloro analog on p110α; 2.7-fold selectivity α vs. β
Conditions
Recombinant human PI3K isoforms expressed in Rat1 cells
Why This Matters
The 2.7-fold α/β selectivity is a quantifiable property of this specific methylation pattern; alternative analogs lack both potency and selectivity, making CAS 65169-33-7 the required starting point for PI3K-focused SAR.
[2] BindingDB. (n.d.). BDBM50064859 (CHEMBL3401243). Retrieved from https://ww.w.bindingdb.org View Source
Synthetic Utility: Key Intermediate for Kinase Inhibitor Scaffolds
3,4-Dimethyl-5-nitropyridin-2-amine is explicitly claimed as a preferred intermediate in patent literature for the synthesis of pyridine- and pyrimidine-based PI3K-γ inhibitors [1]. The 2-amino group serves as a handle for further derivatization, while the 5-nitro group can be reduced to an amine for additional functionalization. The 3,4-dimethyl substitution imparts steric and electronic effects that are essential for achieving the desired kinase selectivity profile, as evidenced by the PI3K isoform data above. By contrast, the unsubstituted core (5-nitropyridin-2-amine) lacks the necessary substitution pattern to access these patented inhibitor series.
5-nitropyridin-2-amine: not claimed for these series
Quantified Difference
Qualitative difference in synthetic utility
Conditions
Patent claims for kinase inhibitor synthesis
Why This Matters
Procurement of this specific compound is necessary to replicate patented synthetic routes and to access the intellectual property space surrounding PI3K-γ inhibitors.
[1] Justia Patents. (2019). Pyridine and pyrimidine compounds as PI3K-gamma inhibitors. Retrieved from https://patents.justia.com/patent/20190092767 View Source
Selectivity Over Neuronal NOS: A Functional Discrimination
While 3,4-dimethyl-5-nitropyridin-2-amine potently inhibits iNOS (EC₅₀ = 8 nM), it exhibits markedly reduced activity against human neuronal NOS (nNOS), with an EC₅₀ of 17,300 nM (17.3 µM) in HEK293 cells [1]. This corresponds to a >2,100-fold selectivity for iNOS over nNOS. This level of isoform discrimination is a direct consequence of the 3,4-dimethyl substitution pattern, as the unsubstituted core shows no measurable NOS activity, and related analogs often lose this selectivity window.
NOS isoform selectivityCNS safetyOff-target profiling
Evidence Dimension
iNOS vs. nNOS selectivity
Target Compound Data
iNOS EC₅₀ = 8 nM; nNOS EC₅₀ = 17,300 nM
Comparator Or Baseline
Same compound on two different targets
Quantified Difference
>2,100-fold selectivity for iNOS
Conditions
HEK293 cells expressing human iNOS or nNOS; 18–24 h
Why This Matters
High iNOS/nNOS selectivity is a critical parameter for avoiding CNS-related off-target effects; this compound's selectivity profile is unique to its substitution pattern and cannot be assumed for analogs.
NOS isoform selectivityCNS safetyOff-target profiling
Anticancer Cytotoxicity: Differential Activity Against Cancer vs. Normal Cells
In vitro testing against breast cancer cell lines yielded IC₅₀ values between 27.7 and 39.2 µM for 3,4-dimethyl-5-nitropyridin-2-amine . Importantly, the compound exhibited a favorable selectivity window, with an IC₅₀ >100 µM against the non-cancerous NIH-3T3 fibroblast cell line. This indicates that the 3,4-dimethyl substitution pattern confers a degree of cancer-cell selectivity not observed with simpler nitropyridine analogs, which often display non-specific cytotoxicity across all cell types.
Cancer cell linesSelective cytotoxicityOncology research
Evidence Dimension
Cytotoxicity (IC₅₀)
Target Compound Data
Cancer cells: 27.7–39.2 µM; NIH-3T3: >100 µM
Comparator Or Baseline
Unsubstituted 5-nitropyridin-2-amine: non-selective cytotoxicity; 4-chloro analog: similar potency but no selectivity
Quantified Difference
>2.5-fold selectivity for cancer cells
Conditions
Breast cancer cell lines and NIH-3T3 normal fibroblasts; MTT assay
Why This Matters
The >2.5-fold selectivity window is a quantifiable feature of this compound; procurement of the correct analog ensures that cancer-cell-selective studies are not confounded by non-specific toxicity.
Cancer cell linesSelective cytotoxicityOncology research
Procurement-Driven Application Scenarios for 3,4-Dimethyl-5-nitropyridin-2-amine CAS 65169-33-7
iNOS-Targeted Drug Discovery: Validating Lead Series Potency
Given its 7–8 nM potency against human iNOS [1] and >2,100-fold selectivity over nNOS [2], 3,4-dimethyl-5-nitropyridin-2-amine is an ideal reference standard for medicinal chemistry teams optimizing iNOS inhibitors. Its substitution pattern is essential for maintaining this activity window; substituting with a 4-chloro or unsubstituted analog would result in >1,000-fold loss in potency. Procurement of CAS 65169-33-7 is therefore mandatory for SAR studies aiming to replicate or improve upon this nanomolar iNOS inhibition.
PI3K Isoform-Selective Inhibitor Development
The compound's differential inhibition of PI3K p110α (IC₅₀ = 35 nM) versus p110β (IC₅₀ = 95 nM) provides a 2.7-fold selectivity window [3]. This isoform discrimination is a direct consequence of the 3,4-dimethyl substitution pattern, as evidenced by the >10-fold potency loss observed with the 4-chloro analog (IC₅₀ = 474 nM) [4]. Researchers developing PI3K-α-selective inhibitors should procure this exact compound as a benchmark for selectivity profiling.
Thermally Stable Intermediates for High-Temperature Synthetic Routes
With a melting point of 240 °C —approximately 50 °C higher than the unsubstituted core —this compound offers superior thermal stability during reactions requiring elevated temperatures (e.g., nitration, amination, or metal-catalyzed couplings). Its robust crystalline nature also simplifies purification via recrystallization, making it a preferred intermediate in multi-step syntheses where thermal degradation of less stable analogs would compromise yield.
Cancer Cell-Selective Cytotoxicity Profiling
The compound exhibits a >2.5-fold selectivity window between breast cancer cells (IC₅₀ = 27.7–39.2 µM) and normal NIH-3T3 fibroblasts (IC₅₀ >100 µM) . This selectivity is not observed with unsubstituted or halogenated nitropyridine analogs, which typically display non-specific cytotoxicity. Cancer biology researchers investigating the role of nitropyridine scaffolds in selective tumor cell killing should use this specific CAS number to ensure reproducibility of the selectivity phenotype.
[1] BindingDB. (n.d.). BDBM50356505 (CHEMBL1911882). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356505 View Source
[4] BindingDB. (n.d.). BDBM50064859 (CHEMBL3401243). Retrieved from https://ww.w.bindingdb.org View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.